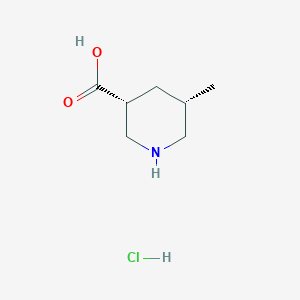
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride or simply as (3R,5S)-MPC. It is a chiral compound that is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
(3R,5S)-MPC has several scientific research applications. It is commonly used in the synthesis of other chemical compounds, particularly in the pharmaceutical industry. It is also used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, (3R,5S)-MPC has been shown to have potential applications in the field of catalysis. It has been used as a catalyst in various reactions, including the aldol reaction and the Mannich reaction.
Mecanismo De Acción
The mechanism of action of (3R,5S)-MPC is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It has been shown to enhance the enantioselectivity of several reactions. Additionally, (3R,5S)-MPC has been shown to have catalytic activity in several reactions, although the exact mechanism of this activity is not known.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (3R,5S)-MPC. However, it has been shown to be non-toxic and non-carcinogenic. Additionally, it has been shown to be stable under various conditions, including high temperatures and pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3R,5S)-MPC is its high purity and stability. This makes it an ideal compound for use in lab experiments. Additionally, its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis reactions. However, one of the limitations of (3R,5S)-MPC is its limited solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for the research on (3R,5S)-MPC. One direction is to explore its potential applications in the field of catalysis. Another direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further research is needed to understand the mechanism of action of (3R,5S)-MPC and its biochemical and physiological effects.
Conclusion:
In conclusion, (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride is a chiral compound that has several scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has potential applications in the field of catalysis and as a chiral auxiliary in asymmetric synthesis reactions. Further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (3R,5S)-MPC involves the reaction of 5-methylpiperidine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under specific conditions, including temperature, pressure, and pH. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials. The synthesis method of (3R,5S)-MPC has been optimized to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
(3R,5S)-5-methylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFSVHZDQILN-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)







![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)
